molecular formula C25H26Cl2N4O4 B10936990 4-chloro-1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole

4-chloro-1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole

Cat. No.: B10936990
M. Wt: 517.4 g/mol
InChI Key: KEPBYYQVQFOWAX-UHFFFAOYSA-N
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Description

4-chloro-1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its complex structure, which includes multiple chloro and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole core: This can be achieved by the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of chloro groups: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of dimethoxyphenyl groups: This step involves electrophilic aromatic substitution reactions using appropriate dimethoxybenzene derivatives.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.

    Quality control: Implementing rigorous testing protocols to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for chlorination, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-chloro-1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole involves interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural complexity : The presence of multiple chloro and dimethoxyphenyl groups makes it unique.
  • Chemical properties : Its reactivity and potential biological activity distinguish it from other similar compounds.

Properties

Molecular Formula

C25H26Cl2N4O4

Molecular Weight

517.4 g/mol

IUPAC Name

4-chloro-1-[[4-chloro-3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]methyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C25H26Cl2N4O4/c1-14-22(26)15(2)30(28-14)13-31-25(17-8-10-19(33-4)21(12-17)35-6)23(27)24(29-31)16-7-9-18(32-3)20(11-16)34-5/h7-12H,13H2,1-6H3

InChI Key

KEPBYYQVQFOWAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)Cl)C4=CC(=C(C=C4)OC)OC)C)Cl

Origin of Product

United States

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